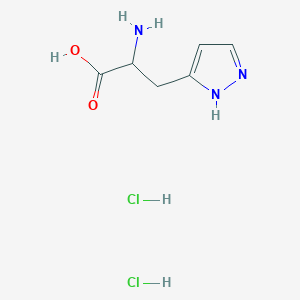

2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride

Descripción

2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Propiedades

IUPAC Name |

2-amino-3-(1H-pyrazol-5-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)3-4-1-2-8-9-4;;/h1-2,5H,3,7H2,(H,8,9)(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYUPLJITQMWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride typically involves the reaction of pyrazole derivatives with amino acids under specific conditions. One common method involves the condensation of 3-pyrazolecarboxaldehyde with glycine in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and pyrazole groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride involves specific chemical reactions that lead to the formation of this compound. The compound is characterized by the presence of a pyrazole moiety, which contributes to its biological activity. The synthetic routes typically involve the coupling of pyrazole derivatives with amino acids or their precursors, allowing for the introduction of functional groups that enhance biological properties.

Antitumor Activity

Research indicates that compounds containing pyrazole structures exhibit significant antitumor properties. For instance, derivatives of 2-amino-3-(1H-pyrazol-3-yl)propanoic acid have been tested for their ability to inhibit tumor growth in various cancer cell lines. The presence of the pyrazole ring is believed to play a critical role in modulating cell signaling pathways associated with cancer proliferation and survival .

Neurological Applications

The compound has also been explored for its potential in treating neurological disorders. Studies suggest that pyrazole-containing amino acids can act as selective antagonists at metabotropic glutamate receptors, which are implicated in conditions such as anxiety and depression . This mechanism highlights the therapeutic potential of 2-amino-3-(1H-pyrazol-3-yl)propanoic acid in addressing cognitive dysfunctions.

Antimicrobial Properties

In addition to its antitumor effects, 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride has shown promise as an antimicrobial agent. Research has demonstrated its efficacy against various bacterial strains, suggesting it could be developed into a novel antibiotic treatment .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antitumor Effects | To evaluate the cytotoxicity of pyrazole derivatives | Significant inhibition of cancer cell proliferation observed in vitro |

| Neurological Study | Assess the impact on metabotropic glutamate receptors | Compound showed potential as a therapeutic agent for anxiety disorders |

| Antimicrobial Research | Test efficacy against bacterial pathogens | Demonstrated activity against multi-drug resistant strains |

Potential Therapeutic Uses

Given its diverse biological activities, 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride may find applications in:

- Cancer Therapy : As an adjunct to existing chemotherapeutics or as a standalone treatment.

- Neurological Disorders : Potential use in managing symptoms of anxiety, depression, and cognitive impairments.

- Infectious Diseases : Development into a new class of antibiotics targeting resistant bacteria.

Mecanismo De Acción

The mechanism of action of 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid dihydrochloride

- 2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride

- 2-amino-3-(1H-pyrazol-5-yl)propanoic acid dihydrochloride

Uniqueness

2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the amino and pyrazole groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Actividad Biológica

2-Amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride, a compound with the molecular formula CHClNO and CAS number 1955519-48-8, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 228.07 g/mol

- Purity : Minimum 95%

- Storage Conditions : Recommended at low temperatures to maintain stability

Biological Activity Overview

The biological activities of 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride have been investigated primarily in the context of its effects on neurotransmission and potential therapeutic applications.

The compound is believed to interact with the N-methyl-D-aspartate receptor (NMDAR), which is crucial for synaptic plasticity and memory function. It acts as a positive allosteric modulator at specific receptor subtypes, enhancing glutamatergic transmission in the central nervous system (CNS) .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to pyrazole compounds. While specific data on 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride is limited, similar compounds have shown promising antibacterial and antifungal activities. For example:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0048 to 0.025 mg/mL against various strains including Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

Research indicates that the compound may enhance cognitive functions by modulating synaptic activity. Its role in potentiating NMDAR responses suggests potential applications in treating neurological disorders characterized by impaired glutamatergic signaling .

Study 1: NMDAR Modulation

A study reported that derivatives of pyrazole compounds could significantly enhance NMDAR activity, with observed effects including:

- Increased calcium ion influx into neurons.

- Enhanced synaptic transmission in hippocampal slices.

These findings suggest that 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride may similarly influence cognitive processes through NMDAR modulation .

Study 2: Antimicrobial Efficacy

In vitro tests on related pyrazole derivatives demonstrated notable antimicrobial efficacy. The study highlighted several derivatives with effective MIC values against both Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0048 |

| Compound B | S. aureus | 0.0195 |

| Compound C | C. albicans | 0.039 |

These results underscore the potential for developing new antimicrobial agents based on the pyrazole scaffold .

Q & A

Q. What are the established synthetic routes for 2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride?

- Methodological Answer : The compound can be synthesized via Mannich-type reactions , leveraging pyrazole-containing precursors (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) as building blocks. The dihydrochloride form is typically obtained by treating the free base with hydrochloric acid under controlled conditions to ensure salt formation . Key steps include:

- Purification via recrystallization or column chromatography.

- Verification of intermediate steps using thin-layer chromatography (TLC) or HPLC.

Note : Ensure anhydrous conditions to avoid hydrolysis of reactive intermediates.

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the pyrazole ring and propanoic acid backbone.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] ion).

- X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns in the dihydrochloride salt .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : The dihydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C). For organic solvents, use polar aprotic solvents (e.g., DMSO, methanol) .

- Stability : Store at -20°C in airtight, desiccated containers. Stability in solution varies by pH; avoid prolonged exposure to basic conditions (>pH 8) to prevent deprotonation of the pyrazole ring .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interaction with enzymatic targets (e.g., kinases or proteases)?

- Methodological Answer :

- Kinetic Assays : Use fluorescence-based or radiometric assays to measure inhibition constants ().

- Docking Studies : Perform molecular docking with PyMOL or AutoDock to predict binding modes to active sites (e.g., ATP-binding pockets in kinases).

- Mutagenesis : Validate binding hypotheses by introducing point mutations in target enzymes and assessing activity changes .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., buffer composition, temperature).

- Purity Analysis : Verify compound purity (>95%) via HPLC and elemental analysis. Impurities (e.g., residual solvents) may artifactually modulate activity .

- Stereochemical Confirmation : Use chiral HPLC or circular dichroism (CD) to rule out enantiomeric interference, as diastereomers may exhibit divergent bioactivity .

Q. What strategies are recommended for assessing the compound’s stability under experimental conditions (e.g., high temperature or UV exposure)?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.

- Photostability Tests : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.

- pH Stability Profiling : Incubate in buffers (pH 2–12) and quantify intact compound over time using UV-Vis spectroscopy .

Q. How can computational modeling enhance the understanding of this compound’s reactivity or pharmacokinetics?

- Methodological Answer :

- DFT Calculations : Predict pKa values for the pyrazole NH and carboxylic acid groups using Gaussian or ORCA.

- ADMET Prediction : Use tools like SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration.

- Metabolic Pathway Mapping : Simulate cytochrome P450 interactions with Schrödinger’s BioLuminate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.